Product packaging for Tidiacic(Cat. No.:CAS No. 30097-06-4)

Tidiacic

Cat. No.: B1206608
CAS No.: 30097-06-4
M. Wt: 177.18 g/mol
InChI Key: DAXBISKSIDBYEU-UHFFFAOYSA-N
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Description

Tidiacic, also known as thiazolidine-2,4-dicarboxylic acid, is an organic compound recognized for its hepatoprotective properties in scientific research . It functions as a sulfur donor and exhibits antioxidant activity, which contributes to its role in protecting liver tissue . The compound is a key component of this compound arginine (Tiadilon), a drug used in some markets for liver conditions, with clinical applications described as similar to those of silymarin . Researchers value this compound for its potential in studies related to oxidative stress and liver function. With the molecular formula C5H7NO4S and a molar mass of 177.17 g/mol, it is supplied as a high-purity reagent for laboratory use . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO4S B1206608 Tidiacic CAS No. 30097-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBISKSIDBYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865528
Record name Tidiacic
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Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30097-06-4
Record name 2,4-Thiazolidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30097-06-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tidiacic [INN:DCF]
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Record name Tidiacic
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Record name Tidiacic
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Synthesis and Derivatization of Tidiacic

Synthetic Pathways for Thiazolidine (B150603) Nucleus and Tidiacic

The thiazolidine nucleus, a five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3, serves as a versatile scaffold in medicinal chemistry. researchgate.net Its synthesis often relies on condensation reactions.

One-pot three-component reactions represent a highly efficient approach for the synthesis of thiazolidin-4-ones, a class of compounds closely related to this compound. These reactions typically involve the condensation of an amine, a carbonyl compound, and a mercapto acid. psu.edu This methodology offers advantages such as atom economy, productivity, and simplified execution. numberanalytics.com

Examples of One-Pot Three-Component Synthesis:

Thiazolidine-2,4-dione Derivatives: Thiazolidine-2,4-dione can be condensed with various substituted aromatic aldehydes in deep eutectic solvents (DES), which act as both solvents and catalysts. This "green chemistry" approach can yield products with high efficiency. frontiersin.orgresearchgate.net For instance, the reaction of thiazolidine-2,4-dione with 4-dimethylaminobenzaldehyde in choline (B1196258) chloride: N-methylurea DES resulted in a 90.9% yield of 5-(4-(dimethylamino)benzylidene)thiazolidine-2,4-dione. frontiersin.org Similarly, 5-(2,4-dimethoxybenzylidene)thiazolidine-2,4-dione was obtained in 87.9% yield. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation significantly enhances reaction rates, reduces by-product formation, and minimizes product decomposition compared to conventional heating methods. turkjps.orgnih.gov This technique has been successfully applied to the one-pot synthesis of thiazolidinone derivatives, often utilizing water as a green solvent. researchgate.net

Table 1: Representative Yields from One-Pot Three-Component Synthesis of Thiazolidine-2,4-dione Derivatives frontiersin.org

Substituted BenzaldehydeDeep Eutectic Solvent (DES)Yield (%)Reaction Time (h)
4-DimethylaminobenzaldehydeCholine chloride: N-methylurea90.902
2,4-DimethoxybenzaldehydeCholine chloride: N-methylurea87.902
2-Hydroxy-5-nitrobenzylideneCholine chloride: N-methylurea62.802
3-Hydroxy-4-methoxybenzaldehydeCholine chloride: N-methylurea53.902
2-MethoxybenzylideneCholine chloride: N-methylurea71.002
4-Hydroxy-3-methoxybenzaldehydeCholine chloride: N-methylurea68.302
Various (General)Choline chloride: Oxalic acid3.89

Beyond one-pot approaches, multi-step synthetic strategies are also employed to construct the thiazolidine nucleus and its derivatives. For instance, thiazolidine-2,4-dione can be prepared conventionally by reacting chloroacetic acid with thiourea, followed by refluxing the mixture with concentrated hydrochloric acid. turkjps.org

Another multi-step pathway involves the initial reaction of thiazolidine-2,4-dione with potassium hydroxide (B78521) in ethanol. The resulting potassium salt then reacts with bromomethyl acridine (B1665455) derivatives. This intermediate is subsequently subjected to a Knoevenagel condensation with formylphenoxy-N-phenylacetamides to form more complex hybrid structures. mdpi.com

This compound, as thiazolidine-2,4-dicarboxylic acid, possesses a chiral center at the C-2 position of the thiazolidine ring. psu.edu The formation of chiral thiazolidine derivatives, such as thiazolidine-4-carboxylic acids, can lead to the creation of a new chiral center at C-2, resulting in diastereomeric mixtures (e.g., 2R, 4R and 2S, 4R). The stereochemistry at this newly formed center can be controlled by the stereochemistry of the starting aldehyde. psu.edu

Stereoselective synthesis is a crucial aspect of organic chemistry, focusing on the preferential formation of specific stereoisomers. numberanalytics.comijfans.org This is achieved through various strategies, including asymmetric synthesis using chiral catalysts and auxiliaries, and stereospecific reactions. researchgate.netijfans.orglibguides.comslideshare.net While specific detailed protocols for the stereoselective synthesis of this compound isomers are not extensively detailed in the provided literature, the principles of stereoselective synthesis are applicable. The importance of determining the enantiomeric purity of thiazolidine-2-carboxylic acid in pharmaceutical preparations is highlighted, with methods like HPLC on chiral stationary phases being used for separation after derivatization. akjournals.com

Chemical Modifications and Analog Design of this compound

The thiazolidine core, particularly the 2,4-thiazolidinedione (B21345) (2,4-TZD) framework, offers significant flexibility for chemical modifications, enabling the design of analogs with tailored biological activities. juniperpublishers.com

Structure-Activity Relationship (SAR) studies are fundamental in understanding how structural features of thiazolidine derivatives influence their biological activity. The 2,4-TZD core is highly amenable to derivatization, especially at the N-3 and C-5 positions, allowing for fine-tuning of bioactivity and selectivity. juniperpublishers.com

Key SAR Findings for 2,4-Thiazolidinediones:

Carbonyl Groups: The carbonyl groups at positions 2 and 4 are crucial for enhancing the activity of the ring moiety. However, replacement or substitution at the 4-carbonyl group can significantly diminish or abolish the activity. juniperpublishers.com

Substitution Sites: Substitutions are possible at the 2, 3, and 5-positions, with substitution at the C-5 position often being the most preferred for modulating activity. juniperpublishers.com

Exocyclic Double Bond: The presence of an exocyclic double bond is frequently essential for various biological activities, including anticancer activity. juniperpublishers.com

Aromatic/Phenyl Ring: The incorporation of an aromatic or phenyl ring is often critical for the desired biological activity. juniperpublishers.com

Lipophilicity: Increased lipophilicity can enhance certain activities, such as anticancer activity. For example, 2,4-dichlorobenzylidene derivatives have shown higher anticancer activities compared to 4-chloro substituents due to their increased lipophilic nature. juniperpublishers.com

Aldose Reductase Inhibition: For aldose reductase inhibitors, the introduction of an additional aromatic ring or an H-bond donor group on the 5-benzylidene ring can enhance inhibitory potency. Furthermore, a carboxylic anionic chain on N-3, particularly acetic acids, has been identified as an important structural requisite for high levels of inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are extensively used to correlate the physicochemical properties and structural features of thiazolidine derivatives with their biological activities. These models aid in predicting the activity of new analogs and identifying key structural components influencing their behavior. psu.edufrontiersin.orgresearchgate.net

The inherent structural versatility of the thiazolidine scaffold makes it an attractive target for the rational design and synthesis of novel derivatives with diverse pharmacological properties. juniperpublishers.com The goal is to create new compounds that exhibit improved efficacy, selectivity, and potentially novel mechanisms of action.

Strategies for Designing Novel Derivatives:

Combinatorial Synthesis: This approach involves the systematic assembly of large libraries of chemically related compounds, often in an array format on a substrate surface. google.com

High-Throughput Screening: Coupled with combinatorial synthesis, high-throughput screening techniques allow for the rapid evaluation of these compound libraries to identify members with desired properties, such as high binding affinity to specific biological targets. google.com

Lead Optimization: Once a "lead compound" with promising activity is identified, analogs with similar structures are synthesized and tested to determine if any exhibit even higher binding affinity or improved biological profiles. google.com This iterative process of design, synthesis, and evaluation is central to drug discovery and development.

This systematic approach to chemical modification and analog design, guided by SAR and QSAR studies, continues to unlock the vast potential of the thiazolidine scaffold, including this compound, for various therapeutic applications.

Molecular Mechanisms of Action of Tidiacic

Antioxidant Activity and Reactive Oxygen Species Scavenging

Tidiacic is recognized for its antioxidant properties and its ability to scavenge reactive oxygen species (ROS). medchemexpress.comway2drug.comresearchgate.net Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to detoxify them, is implicated in various pathological conditions. Antioxidants function by neutralizing these highly reactive molecules, thereby preventing cellular damage to components such as proteins, lipids, and nucleic acids. frontiersin.org While the precise, detailed mechanisms of ROS scavenging directly attributable solely to this compound are not extensively detailed in publicly available specific research findings, the broader class of thiazolidine (B150603) derivatives has demonstrated antioxidant activity. psu.edu

Sulfur Donor Properties and Related Biochemical Pathways

A significant characteristic of this compound (thiazolidine-2,4-dicarboxylic acid) is its function as a sulfur donor. wikipedia.orgwikidoc.orgmedchemexpress.comway2drug.comresearchgate.net Sulfur is an indispensable element in biological systems, and sulfur-donating compounds play crucial roles in various metabolic and redox processes. These roles include contributing to sulfur amino acid metabolism and maintaining cellular redox balance. nih.gov In biochemical pathways, the incorporation of sulfur into organic molecules often involves specific sulfur-carrier proteins and the formation of persulfide and thiocarboxylate groups. nih.gov Enzymes like thiosulfate (B1220275) sulfurtransferase (TST), found in mitochondria, are central to regulating sulfur metabolism and redox balance by facilitating the transfer of sulfur from persulfides. nih.gov While this compound's role as a sulfur donor is established, specific detailed biochemical pathways it directly influences through this property are not extensively elucidated in the provided research.

Interaction with Cellular Signaling Pathways in Hepatoprotection

This compound is classified as a hepatoprotective agent, indicating its ability to protect the liver from damage. wikipedia.orgwikidoc.orgmedchemexpress.comway2drug.com Hepatoprotective compounds typically exert their effects by modulating various cellular signaling pathways that govern stress responses, inflammation, and cell survival. For instance, in the context of drug-induced liver injury, critical signaling pathways include nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates antioxidant defenses, and c-Jun N-terminal kinase (JNK), which can mediate cell death. frontiersin.orgnih.gov However, specific research findings detailing the direct modulation of these or other cellular signaling pathways by this compound for its hepatoprotective effects are not explicitly provided in the available literature.

Modulation of Nitric Oxide Production and Vascular Health

This compound arginine, a compound containing this compound, is noted in the context of arginine's involvement in nitric oxide (NO) synthesis and its subsequent impact on vascular health. ontosight.aiebi.ac.uk Nitric oxide is a vital signaling molecule that contributes to vascular homeostasis by promoting vasodilation and exhibiting antiplatelet, antithrombotic, and anti-inflammatory properties. ontosight.ainih.gov The biosynthesis of NO is primarily catalyzed by nitric oxide synthases (NOS) from the amino acid L-arginine. ontosight.ainih.govnih.govijbs.com The broader class of thiazolidines, to which this compound belongs, has been reported to interfere with nitric oxide pathways. psu.edu However, direct evidence specifically detailing this compound's independent modulation of NO production or its direct impact on vascular health is not available in the provided search results.

Influence on Inflammatory Processes

Thiazolidine derivatives, the chemical class encompassing this compound, are known for their anti-inflammatory activities. psu.eduresearchgate.net These compounds can influence inflammatory processes through various mechanisms, including interactions with nitric oxide and glycosaminoglycans (GAGs) pathways. psu.edu Some thiazolidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which are key enzymes in the arachidonic acid pathway responsible for inflammation. psu.edumdpi.com Despite this general activity within its chemical class, specific research findings detailing this compound's direct influence on inflammatory processes or its interaction with particular inflammatory mediators are not explicitly outlined in the provided information.

Effects on Matrix Metalloproteinases (MMPs) and Glycosaminoglycans (GAGs)

The thiazolidine scaffold, present in this compound, is associated with interference in the pathways involving matrix metalloproteinases (MMPs) and glycosaminoglycans (GAGs). psu.edu MMPs are a family of enzymes crucial for the degradation of extracellular matrix components, and their dysregulated activity can lead to the release of GAGs. psu.edudovepress.comnih.gov GAGs themselves are known to modulate the activity of MMPs. mdpi.comdovepress.com While the broader class of thiazolidines is implicated in these interactions, specific research findings detailing this compound's direct effects on MMPs or GAGs are not provided in the available search results.

Enzyme and Receptor Interactions

This compound arginine, which contains this compound, has been broadly described as interacting with biological targets, including enzymes and receptors. ontosight.ai The thiazolidine nucleus, the core structure of this compound, is a significant scaffold in medicinal chemistry due to its ability to interact with various enzymes and receptors. psu.eduresearchgate.net For example, certain thiazolidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2) and to act as antagonists at adenosine (B11128) receptors (specifically A1 and A3 subtypes). psu.edumdpi.com The binding of a compound to an enzyme or receptor typically involves specific non-covalent interactions at the active site, which can lead to conformational changes and modulate enzymatic activity or cellular signaling. psu.eduresearchgate.netgoogle.comnih.gov However, specific, detailed enzyme or receptor interactions directly attributed to this compound itself are not explicitly available in the provided research.

Potential Agonistic or Antagonistic Activities

Research into the thiazolidine scaffold, a structural motif present in this compound, has revealed its involvement in a range of biological activities, including potential agonistic and antagonistic effects on specific receptors. Thiazoles and their analogues have been implicated in modulating inflammatory processes through their antagonistic activity at adenosine receptors psu.edu. Specifically, adenosine A1 and A3 receptor subtypes are known to play roles in inflammation, asthma, glaucoma, and myocardial and cerebral ischemia psu.edu. Quantitative Structure-Activity Relationship (QSAR) studies on thiazolidine derivatives have explored their adenosine A3 receptor antagonistic activity, suggesting that the polarity and partial charges on the heteroatoms within the thiazole (B1198619) moiety are crucial for this activity psu.edu. Certain structural features, such as the presence of small, non-polar alkyl substituents, have been proposed to enhance binding to the adenosine A3 receptor psu.edu. While this compound is a thiazolidine, direct research specifically detailing its agonistic or antagonistic activity at these or other receptors is not extensively documented in the provided sources. However, as a member of this class, it may share some of these modulatory potentials.

Binding to Specific Protein Targets

The diverse biological activities attributed to the thiazolidine scaffold suggest interactions with various protein targets. For instance, thiazolyl and benzothiazolyl derivatives are recognized for their anti-inflammatory, analgesic, and antipyretic properties, often acting through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the arachidonic acid pathway psu.edu. This indicates that COX enzymes could be potential targets for compounds containing the thiazolidine structure. Furthermore, molecular docking studies using protein sequences of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα, have been conducted for certain thiazolidine derivatives psu.edu. These studies suggest a common Y-shaped binding pocket within both receptors, with subtle differences in amino acid content influencing binding specificity psu.edu. While these findings highlight the potential for thiazolidine-containing compounds to interact with COX enzymes and PPARs, direct and detailed experimental evidence of this compound's specific binding affinities to these or other protein targets is not provided in the current literature. This compound's role as a sulfur donor medchemexpress.commedchemexpress.comwikipedia.org also implies potential interactions with biological molecules that utilize sulfur in their metabolic or structural functions, though specific protein targets related to this mechanism are not explicitly detailed.

Pharmacodynamics and Pharmacokinetics of Tidiacic and Tidiacic Arginine

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Population Pharmacokinetics

Population pharmacokinetics (PopPK) involves the study of pharmacokinetic variability among individuals in a target population and the identification of patient characteristics (covariates) that explain this variability nih.govfrontiersin.org. This approach is crucial for optimizing dosing regimens to achieve desired drug exposures in diverse patient groups nih.gov. However, specific population pharmacokinetic data, including typical values for clearance (CL) and volume of distribution (Vd), and identified covariates influencing these parameters for Tidiacic or this compound Arginine, are not publicly available in the provided search results.

Target Attainment Analysis

Target attainment analysis (TAA), also known as probability of target attainment (PTA), is a pharmacometric tool used to assess the likelihood that specific doses and dosing schedules will achieve predetermined pharmacokinetic/pharmacodynamic (PK/PD) criteria associated with a therapeutic response gardp.org. These criteria are often expressed in relation to the minimum inhibitory concentration (MIC) of a pathogen, such as the area under the concentration-time curve (AUC) over MIC gardp.org. While TAA is a common method in drug development to optimize dosing regimens, specific target attainment analysis data for this compound or this compound Arginine are not available in the provided search results.

Drug-Drug Interactions

Drug-drug interactions (DDIs) occur when the effects of one drug are altered by the presence of another drug, which can be either pharmacokinetic (affecting absorption, distribution, metabolism, or elimination) or pharmacodynamic (affecting the drug's effect at its target) nih.gov. For this compound Arginine, DrugBank indicates that specific drug interaction information is "Not Available" drugbank.com. It is important to note that the absence of reported interactions does not necessarily mean no interactions exist drugbank.com.

Metabolic Interactions

Metabolic interactions are a type of pharmacokinetic drug-drug interaction where one drug alters the metabolism of another, often by influencing the activity of enzymes responsible for drug breakdown, such as cytochrome P450 enzymes google.com. These interactions can lead to altered drug concentrations, potentially affecting efficacy or toxicity biorxiv.orgnih.gov. However, specific data regarding metabolic interactions involving this compound or this compound Arginine are not available in the provided search results.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two drugs affect the same physiological system or target, leading to additive, synergistic, or antagonistic effects nih.gov. These interactions can happen at the same receptor or through different pathways nih.gov. Despite the general understanding of pharmacodynamic interactions, specific examples or detailed research findings on pharmacodynamic interactions involving this compound or this compound Arginine are not available in the provided search results.

Preclinical Research and Therapeutic Potential of Tidiacic

In Vitro Studies on Cellular Models

In vitro studies utilizing cellular models are fundamental in the early stages of drug discovery to assess a compound's biological activity, mechanisms of action, and potential toxicity at a cellular level. For hepatoprotective agents like Tidiacic, these studies typically involve liver-derived cell lines or primary hepatocytes to mimic the liver's physiological and pathological conditions.

Hepatocyte Culture Models

Hepatocyte culture models, including primary human or animal hepatocytes and immortalized hepatic cell lines (e.g., HepG2, HepaRG), are crucial for evaluating the effects of compounds on liver cells. These models allow researchers to investigate drug metabolism, toxicity, and protective effects under controlled conditions. Advanced models, such as 3D hepatocyte organoids or co-cultures with non-parenchymal cells, aim to better recapitulate the complex liver microenvironment and maintain hepatic function for extended periods. While hepatocyte culture models are indispensable for assessing hepatoprotective agents, specific detailed research findings on this compound's direct effects within these models, such as its impact on cell viability, metabolic function, or specific cellular pathways, are not widely reported in the public domain.

Assays for Oxidative Stress and Inflammation

Oxidative stress and inflammation are key contributors to liver injury. Therefore, assays designed to measure a compound's ability to modulate these processes are central to preclinical hepatoprotective research.

Oxidative Stress Assays: These assays quantify markers of oxidative damage (e.g., malondialdehyde (MDA) as an indicator of lipid peroxidation) and evaluate the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx)). Compounds acting as antioxidants can enhance the cellular antioxidant defense system and scavenge free radicals. This compound is known to act as an antioxidant and a sulfur donor, suggesting its potential to mitigate oxidative stress. medchemexpress.comway2drug.com However, specific quantitative data demonstrating this compound's effects on these oxidative stress markers in cellular models are not readily available.

Inflammation Assays: These assays assess a compound's anti-inflammatory properties by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators in response to various stimuli. While anti-inflammatory activity is a recognized mechanism for hepatoprotection, and thiazolidine (B150603) derivatives (the core structure of this compound) have been implicated in modulating inflammatory processes, specific detailed findings on this compound's anti-inflammatory effects in in vitro cellular models are not extensively published.

Cellular Permeability and Cytotoxicity Assays

Cellular permeability and cytotoxicity assays are vital for understanding how a compound interacts with cell membranes and its potential to cause cell death.

Cellular Permeability Assays: These assays evaluate a compound's ability to cross cell membranes, which is crucial for its intracellular bioavailability and therapeutic effect. Methods often involve measuring the uptake or efflux of a compound across a cellular barrier.

Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. Common methods include measuring cell viability (e.g., MTT assay, resazurin (B115843) assay) or assessing cell membrane integrity (e.g., lactate (B86563) dehydrogenase (LDH) release assay, trypan blue exclusion). While such assays are standard procedures in the preclinical evaluation of any new chemical entity, specific quantitative data regarding this compound's cellular permeability or its cytotoxicity profile across various cell lines are not widely reported in the public scientific literature.

In Vivo Animal Models of Liver Injury

Models of Toxic Liver Damage

Various animal models are employed to induce liver injury, allowing for the evaluation of potential hepatoprotective agents.

Carbon Tetrachloride (CCl4)-induced Liver Damage: CCl4 is a widely used hepatotoxin that induces acute and chronic liver injury, fibrosis, and cirrhosis in animals by generating reactive free radicals that cause lipid peroxidation and hepatocellular necrosis. google.com

Thioacetamide (TAA)-induced Liver Damage: TAA is another common hepatotoxin that induces liver injury and fibrosis through its metabolites, leading to cellular damage and necrosis.

Other models include bile duct ligation (BDL) or specific dietary interventions.

This compound is clinically used for the treatment of toxic liver damage, which implies its demonstrated efficacy in such animal models. way2drug.com However, detailed experimental protocols, specific dosage regimens, and quantitative data from studies evaluating this compound's protective effects against CCl4-induced or TAA-induced liver damage in animal models are not extensively available in the readily surveyed scientific literature.

Assessment of Hepatoprotective Efficacy

The assessment of hepatoprotective efficacy in animal models typically involves a combination of biochemical, histological, and molecular analyses.

Biochemical Markers: Liver injury is commonly assessed by measuring serum levels of hepatic enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). A reduction in the elevation of these enzymes in treated animals compared to untreated controls indicates a hepatoprotective effect.

Histopathological Examination: Liver tissue samples are examined microscopically to assess the extent of hepatocellular necrosis, inflammation, steatosis, and fibrosis.

Oxidative Stress and Inflammation Markers: In addition to serum enzymes, tissue levels of oxidative stress markers (e.g., MDA, SOD, CAT, GPx) and inflammatory mediators (e.g., TNF-α, IL-1) are often measured to elucidate the underlying mechanisms of protection.

While this compound is recognized for its hepatoprotective activity, and its mechanism involves acting as an antioxidant and sulfur donor, specific quantitative results from detailed in vivo efficacy assessments, including dose-response relationships or comparative studies with other hepatoprotective agents, are not widely published in the current readily available scientific literature.

This compound is a known hepatoprotective agent and sulfur donor, often utilized in its combined form as this compound arginine, with indications comparable to those of silymarin. While its therapeutic application for toxic liver damage suggests a history of preclinical validation, detailed, quantitative research findings from specific in vitro cellular models (hepatocyte culture, oxidative stress, inflammation, cellular permeability, and cytotoxicity assays) and in vivo animal models of liver injury are not extensively documented in the readily accessible scientific literature. A more comprehensive understanding of this compound's precise mechanisms and quantitative effects in modern preclinical research contexts would require further dedicated studies.

Clinical Investigations of Tidiacic Arginine

Early Clinical Development and Phase I Studies

Clinical Trials in Specific Indications

Clinical investigations of Tidiacic Arginine have primarily focused on its application in various liver disorders.

A significant clinical study evaluated the efficacy of arginine tidiacicate, also referred to as this compound Arginine, in the management of chronic persistent hepatitis. This double-blind, placebo-controlled trial involved 50 patients diagnosed with the condition. The participants were randomly assigned to receive either this compound Arginine or a placebo for 30 days.

The findings from this study indicated a marked improvement in the group treated with this compound Arginine. This included a notable amelioration of subjective symptoms associated with chronic persistent hepatitis. Furthermore, the study reported significant improvements in key biochemical markers of liver function, specifically those related to cytolysis and cholestasis, when compared to the placebo group. The tolerance to the drug was reported as excellent, with no adverse side effects observed during the trial.

Table 1: Summary of a Clinical Trial of this compound Arginine in Chronic Persistent Hepatitis

Parameter Details
Study Design Double-blind, randomized, placebo-controlled
Participant Group 50 patients with chronic persistent hepatitis
Intervention This compound Arginine
Control Placebo
Duration 30 days
Key Outcomes - Clear-cut improvement in subjective symptoms- Significant improvement in cytolysis and cholestasis parameters
Tolerability Excellent, no reported side-effects

This compound Arginine has also been considered a supportive agent for liver function in a broader range of hepatic disorders. It is classified as a hepatoprotective agent and has been used in various liver conditions. Clinical studies on a closely related compound, arginine thiazolidinecarboxylate, have shown therapeutic activity in patients with chronic toxic and post-infective hepatopathies. In these studies, the compound was found to lessen the parameters of necrosis and cholestasis while improving protein synthesis in liver cells.

The proposed mechanism for its utility in liver disorders relates to its composition, where this compound acid acts as a sulfur donor. This action is thought to contribute to the hepatoprotective effects observed in clinical use.

Regulatory Status and Approval History

This compound Arginine has been used as a hepatoprotective agent, particularly in some European countries. It has been marketed under the trade name Tiadilon. In France, its indications and use have been described as being similar to those of silymarin, another liver-protective agent.

Despite its use in certain regions, this compound Arginine is not widely approved, and its use is not common in current mainstream medical practice. Detailed information on its marketing authorization and a comprehensive approval history from major regulatory bodies such as the European Medicines Agency (EMA) is not publicly available. The compound is listed in some chemical and drug databases, which note its classification as a liver therapy drug.

Toxicology and Safety Pharmacology

Preclinical Toxicology Studies

Information regarding the acute and chronic toxicity of Tidiacic is generally reported as "no data available" or "not fully known" ambeed.com. This indicates a lack of publicly disclosed comprehensive studies detailing dose-response relationships, lethality, or long-term systemic effects in preclinical models.

Organ System Toxicity

For this compound, specific target organ toxicity data from detailed studies are largely unavailable. However, based on GHS (Globally Harmonized System) classifications, this compound is categorized as potentially causing specific target organ toxicity through single exposure, specifically respiratory irritation (Category 3) echemi.comechemi.com. Despite this classification, some safety data sheets explicitly state "no data available" for specific target organ toxicity – single exposure and repeated exposure ambeed.comechemi.com. This suggests that while a potential for respiratory irritation is recognized, detailed experimental data supporting this classification from dedicated studies may not be publicly accessible.

Summary of Organ System Toxicity Data Availability

EndpointData Availability StatusSource
Specific Target Organ Toxicity – Single ExposureMay cause respiratory irritation (Category 3) echemi.comechemi.com; "No data available" ambeed.comechemi.com ambeed.comechemi.comechemi.com
Specific Target Organ Toxicity – Repeated ExposureNo data available ambeed.comechemi.com

Genotoxicity and Mutagenicity Assessments

Assessments for genotoxicity and mutagenicity for this compound are reported as "no data available" in current safety documentation ambeed.comechemi.com. Similarly, carcinogenicity data for this compound are also noted as unavailable ambeed.comechemi.com. This indicates that comprehensive studies, such as in vitro bacterial reverse mutation assays (Ames test) or in vivo genotoxicity tests, have not been publicly detailed for this compound.

Summary of Genotoxicity and Mutagenicity Data Availability

EndpointData Availability StatusSource
Germ Cell MutagenicityNo data available ambeed.comechemi.com
CarcinogenicityNo data available ambeed.comechemi.com

Reproductive and Developmental Toxicity

Information concerning the reproductive and developmental toxicity of this compound is reported as "no data available" ambeed.comechemi.com. This implies a lack of specific preclinical studies designed to evaluate potential adverse effects on fertility, reproductive organs, or developmental outcomes in offspring following exposure to this compound.

Summary of Reproductive and Developmental Toxicity Data Availability

EndpointData Availability StatusSource
Reproductive ToxicityNo data available ambeed.comechemi.com
Developmental ToxicityNo data available ambeed.comechemi.com

Conclusion and Future Research Directions

Summary of Current Understanding of Tidiacic

This compound (PubChem CID: 72150) is primarily classified as a hepatoprotective drug. wikipedia.orgwikidoc.orguni.luscitoys.com In its salt form, this compound arginine (PubChem CID: 161685), it acts as a sulfur donor. wikipedia.orgwikidoc.orgnih.gov Historically, its therapeutic indications and use in France have been likened to those of silymarin, another known hepatoprotective agent. wikipedia.orgwikidoc.org Early clinical investigations, such as a 1986 trial, explored the efficacy of this compound arginine in symptomatic chronic persistent hepatitis. wikipedia.orgwikidoc.org The core thiazolidine (B150603) nucleus, which is integral to this compound's structure, is recognized in medical and pharmaceutical chemistry for its diverse biological functions, earning it the moniker "wonder nucleus." researchgate.netmdpi.com Derivatives incorporating this nucleus have demonstrated a wide range of activities, including antibacterial and anti-HIV properties. researchgate.netmdpi.com

Table 1: Key Identifiers for this compound and this compound Arginine

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )Primary Classification
This compound72150C₅H₇NO₄S177.17Hepatoprotective drug
This compound Arginine161685C₁₁H₂₁N₅O₆S351.38Hepatoprotective drug

Unexplored Therapeutic Avenues for this compound

Beyond its established hepatoprotective role, the unique chemical properties of this compound, particularly its sulfur-donating capacity and its association with arginine, suggest several unexplored therapeutic avenues. The arginine moiety is known for its involvement in nitric oxide synthesis and its impact on vascular health, hinting at potential applications for this compound arginine in cardiovascular diseases. ontosight.ai Given that the thiazolidine nucleus itself is a biologically privileged scaffold with reported antibacterial and anti-HIV activities, further research could investigate this compound's potential in these areas or other infectious diseases. researchgate.netmdpi.com The broader initiative to illuminate the "druggable genome" highlights the importance of exploring understudied proteins as potential drug targets, which could include novel mechanisms influenced by this compound. nih.gov This could involve investigating its impact on oxidative stress pathways, given its sulfur-donating nature, or exploring its immunomodulatory effects, building on the general properties of thiazolidine derivatives.

Advanced Research Methodologies for this compound Studies

The application of advanced research methodologies can significantly deepen the understanding of this compound and unlock its full therapeutic potential.

Omics technologies offer a comprehensive approach to understanding biological systems at a molecular level. Genomics, proteomics, and metabolomics can be applied to this compound research to elucidate its precise mechanisms of action and identify novel biomarkers. mdpi.comnih.govfrontiersin.org

Genomics could identify genetic variations that influence an individual's response to this compound, potentially paving the way for personalized medicine approaches.

Proteomics can reveal how this compound affects protein expression, modifications, and interactions within cells, providing insights into its direct and indirect protein targets. mdpi.comnih.gov

Metabolomics can map the metabolic pathways altered by this compound, offering a systems-level view of its biochemical impact and identifying new metabolic targets or effects. mdpi.comnih.gov Integrating these multi-omics datasets can provide a holistic understanding of this compound's effects on cellular processes. nih.gov

Advanced imaging techniques are instrumental in visualizing biological processes and drug effects in vivo and in vitro. radboudumc.nlresearchgate.net For this compound studies, these techniques can provide crucial spatial and temporal information.

High-resolution microscopy (e.g., super-resolution microscopy) could visualize this compound's cellular uptake, localization, and interaction with subcellular components.

Molecular imaging techniques (e.g., PET, SPECT, advanced MRI) could track this compound's distribution, metabolism, and accumulation in target organs, such as the liver, in real-time. researchgate.netnih.govnih.gov

Functional imaging could assess the physiological changes induced by this compound, such as alterations in blood flow or metabolic activity in affected tissues. researchgate.net These methods can aid in understanding disease progression and evaluating treatment responses. radboudumc.nlnih.govnih.gov

AI/ML algorithms can analyze vast chemical databases to predict new potential therapeutic applications for this compound based on its structural similarity to other compounds or its predicted interactions with biological targets. amazon.comnih.govresearchgate.net

Predictive modeling can optimize this compound's chemical structure to improve its efficacy, selectivity, or pharmacokinetic properties. amazon.comresearchgate.net

Virtual screening can identify novel molecular targets for this compound or repurpose it for new indications by simulating its binding affinity to various proteins. amazon.comroche.comresearchgate.net

Data analysis from omics and imaging studies can be accelerated and made more accurate using AI/ML, uncovering complex patterns and relationships that might be missed by traditional methods. frontiersin.orgmednexus.orgnih.gov This can also reduce the need for extensive wet-lab experimentation and potentially shorten drug development timelines. mednexus.org

Challenges and Opportunities in this compound Research

Despite its established hepatoprotective properties, this compound research faces several challenges. One significant challenge is the relatively limited number of recent, detailed research findings specifically focusing on this compound itself, beyond its initial characterization and early clinical trials. This necessitates a renewed effort to apply modern scientific tools to fully understand its molecular intricacies. Another challenge lies in the inherent complexity and cost associated with drug discovery and development, which can be time-consuming and resource-intensive. nih.govresearchgate.net Furthermore, integrating diverse datasets from advanced methodologies presents computational and analytical hurdles.

However, these challenges also present significant opportunities. The "wonder nucleus" of thiazolidine, present in this compound, offers a broad platform for chemical modification and exploration of new biological activities. researchgate.netmdpi.com Leveraging advanced research methodologies, including omics technologies, advanced imaging, and AI/ML, provides unprecedented opportunities to overcome traditional research limitations. These tools can accelerate the identification of this compound's precise molecular targets, predict novel therapeutic applications (e.g., in cardiovascular health or other areas where thiazolidine derivatives show promise), and optimize its properties for enhanced efficacy and specificity. The potential for drug repurposing, driven by AI, also offers a cost-effective and faster path to new indications for this compound. amazon.comresearchgate.net Collaborative research efforts and open data sharing will be crucial to fully capitalize on these opportunities and advance the understanding and application of this compound in medicine.

Q & A

Q. Q1. What experimental models are most appropriate for evaluating Tidiacic’s pharmacological targets in liver therapy?

To assess this compound’s efficacy, prioritize in vitro hepatocyte models (e.g., HepG2 cells) for initial toxicity and metabolic profiling, followed by in vivo rodent models (e.g., carbon tetrachloride-induced liver fibrosis) to validate therapeutic effects. Ensure models align with the compound’s proposed mechanism, such as bile acid modulation or anti-inflammatory pathways . Include control groups for baseline comparisons and use standardized biomarkers (e.g., ALT, AST, bilirubin) to quantify outcomes .

Q. Q2. How can researchers design a robust dose-response study for this compound to balance efficacy and toxicity?

Adopt a factorial design with escalating doses (e.g., 10–200 mg/kg in rodents) and multiple time points to capture pharmacokinetic/pharmacodynamic relationships. Use ANOVA for inter-group comparisons and nonlinear regression models to calculate EC50/LC50 values. Incorporate histological analysis of liver tissue to correlate biochemical data with morphological changes . Preclinical protocols should follow ARRIVE guidelines to ensure reproducibility .

Advanced Research Questions

Q. Q3. What methodologies resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, species-specific metabolism). Conduct a systematic review to identify confounders, then perform head-to-head comparative studies under standardized protocols. Use meta-analysis to quantify effect sizes and heterogeneity (e.g., I² statistic). For example, if this compound’s antioxidative effects conflict between studies, validate using orthogonal assays (e.g., ROS detection via fluorometry vs. ELISA) .

Q. Q4. How can multi-omics approaches elucidate this compound’s impact on hepatic metabolic pathways?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s regulatory networks. Prioritize pathways like bile acid synthesis (CYP7A1, FXR) or lipid metabolism (PPAR-α). Use pathway enrichment tools (e.g., KEGG, GO) and machine learning (e.g., random forest) to identify hub genes/proteins. Validate findings with siRNA knockdown or CRISPR-Cas9 models .

Q. Q5. What statistical strategies address small sample sizes in this compound clinical trials for rare liver diseases?

For rare diseases, employ Bayesian adaptive designs to optimize sample allocation and reduce trial duration. Use imputation methods (e.g., multiple imputation by chained equations) for missing data. Sensitivity analyses (e.g., tipping-point analysis) can assess robustness. Collaborate with consortia to aggregate data across institutions .

Methodological Considerations

Q. Q6. How should researchers validate this compound’s purity and stability in experimental settings?

  • Purity : Use HPLC-UV/HRMS with reference standards, reporting retention times and mass spectra.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS.
    Document protocols in line with ICH Q2(R1) guidelines for analytical validation .

Q. Q7. What criteria define translational relevance when selecting this compound biomarkers?

Biomarkers must be:

  • Specific : Directly linked to this compound’s mechanism (e.g., serum FGF19 for bile acid regulation).
  • Reproducible : Validated across ≥2 independent cohorts.
  • Clinically actionable : Correlated with endpoints like fibrosis regression or survival .

Data Analysis and Reporting

Q. Q8. How to manage conflicting results between preclinical and clinical this compound studies?

  • Preclinical : Re-evaluate species-specific differences (e.g., murine vs. human CYP450 isoforms).
  • Clinical : Perform post hoc subgroup analyses to identify responsive populations (e.g., patients with specific genetic polymorphisms).
    Publish negative results to mitigate publication bias .

Q. Q9. What frameworks support ethical data sharing in this compound research?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like GEO (omics) or ChEMBL (compound data) with DOI links. Use standardized metadata templates (e.g., ISA-Tab) .

Integration with Existing Therapies

Q. Q10. How to design combination studies for this compound and established hepatoprotective agents (e.g., silymarin)?

Use a factorial design to test additive/synergistic effects. Apply the Chou-Talalay combination index (CI) to quantify interactions. Prioritize combinations with CI < 0.9, indicating synergy. Include mechanistic studies (e.g., co-treatment effects on NF-κB signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.